3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one
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Overview
Description
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is an organic compound characterized by a chlorophenyl group attached to a hydroxy-methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization to form the oxolanone ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one.
Reduction: Formation of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol: A reduced form of the compound with similar properties.
3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one: An oxidized derivative with distinct chemical behavior.
3-(4-Chlorophenyl)-4-methyloxolan-2-thione: A sulfur-containing analog with different reactivity.
Uniqueness
3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is unique due to its specific combination of a chlorophenyl group and a hydroxy-methyloxolanone ring. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
81156-95-8 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO3/c1-11(14)6-15-10(13)9(11)7-2-4-8(12)5-3-7/h2-5,9,14H,6H2,1H3 |
InChI Key |
QNLJPIYXEPJSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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